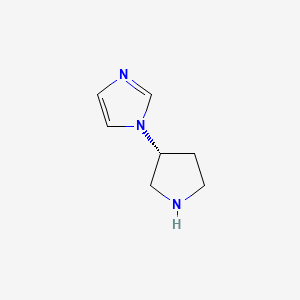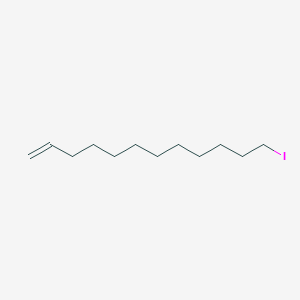![molecular formula C22H16S B12545223 1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene CAS No. 142144-51-2](/img/structure/B12545223.png)
1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a buten-3-yne backbone with phenyl groups attached at both ends. It is a member of the larger family of enyne compounds, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
The synthesis of 1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene can be achieved through several synthetic routes. One common method involves the coupling of phenylacetylene with a suitable halide under palladium-catalyzed conditions . The reaction typically requires a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction conditions often include heating to reflux temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene undergoes a variety of chemical reactions due to the presence of its enyne structure. Some of the common reactions include:
Scientific Research Applications
1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound’s enyne structure allows it to participate in various biochemical pathways, potentially leading to the inhibition of key enzymes or the modulation of receptor activity .
Comparison with Similar Compounds
1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene can be compared to other similar compounds, such as:
1,1,4-Triphenyl-1,3-butadiene: This compound has a similar enyne structure but with an additional phenyl group, leading to different chemical reactivity and applications.
1,1,4-Triphenyl-1,3-butadiyne: This compound features a butadiyne backbone, which imparts different electronic properties and reactivity compared to the buten-3-yne structure.
The uniqueness of 1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene lies in its specific arrangement of phenyl groups and the presence of the enyne moiety, which confer distinct chemical and biological properties .
Properties
CAS No. |
142144-51-2 |
|---|---|
Molecular Formula |
C22H16S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,4-diphenylbut-1-en-3-ynylsulfanylbenzene |
InChI |
InChI=1S/C22H16S/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)23-21-16-8-3-9-17-21/h1-9,11-12,14-18H |
InChI Key |
QYERVDVAYWJRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


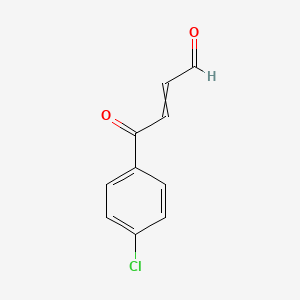
![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)
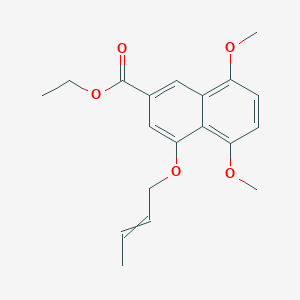
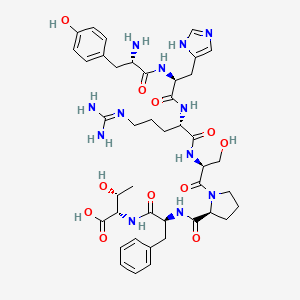
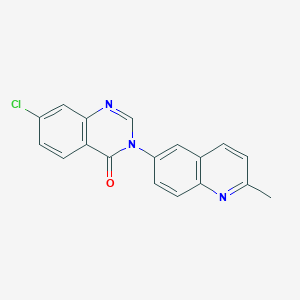
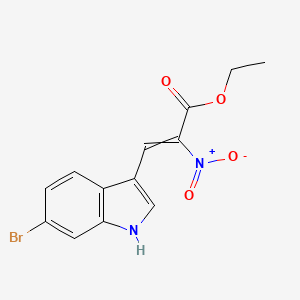
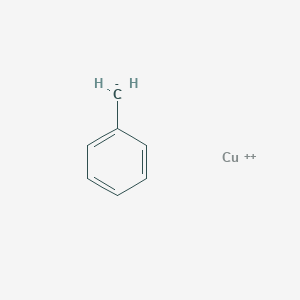
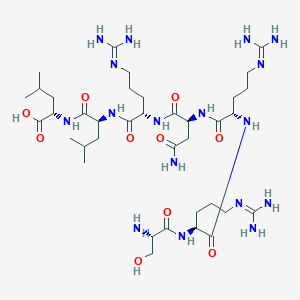
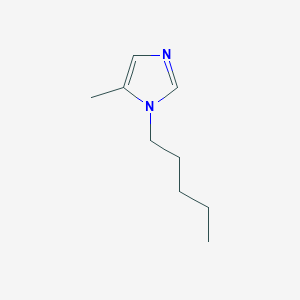
![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)
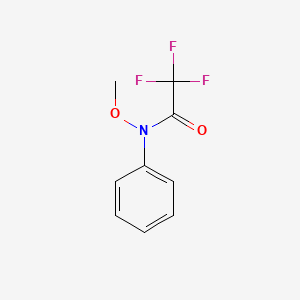
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)
